3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol
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Overview
Description
3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a dimethylaminocarbonyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures (e.g., 150°C) to yield cyanoacetanilide derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol has diverse applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenol group can form hydrogen bonds and interact with biological macromolecules. The dimethylaminocarbonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyano and amide functional groups and are used in the synthesis of heterocyclic compounds.
Phenolic compounds: Compounds with phenol groups that exhibit similar chemical reactivity and biological activities.
Uniqueness
3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the dimethylaminocarbonyl group enhances its solubility and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-12(4-6-13)14-7-11(10-17)8-15(19)9-14/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXTXSLBPGWIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684919 |
Source
|
Record name | 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-25-9 |
Source
|
Record name | 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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